molecular formula C15H20AsNO4S B14643586 4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 51851-74-2

4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid

Cat. No.: B14643586
CAS No.: 51851-74-2
M. Wt: 385.3 g/mol
InChI Key: UJKSMENRSNDFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid is a complex organic compound that combines an arylamine with an organoarsenic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The arylamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

4-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other arylamines and organoarsenic compounds, such as:

  • 4-[Methyl-(4-methylphenyl)arsanyl]aniline
  • 4-[Ethyl-(4-chlorophenyl)arsanyl]aniline

Uniqueness

4-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to its specific combination of an arylamine and an organoarsenic group

Properties

CAS No.

51851-74-2

Molecular Formula

C15H20AsNO4S

Molecular Weight

385.3 g/mol

IUPAC Name

4-[ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid

InChI

InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4)

InChI Key

UJKSMENRSNDFHG-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.